Perphenazine sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJXTMQMAOYROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905735 | |
| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10078-25-8 | |
| Record name | Perphenazine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10078-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perphenazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERPHENAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6Q9MQ62M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Elucidation of Perphenazine Sulfoxide Biotransformation and Metabolic Pathways
Enzymatic Sulfoxidation of Perphenazine (B1679617)
The primary route of perphenazine metabolism involves enzymatic reactions, predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. aap.orgfda.govnih.gov One of the major metabolic transformations is the oxidation of the sulfur atom in the phenothiazine (B1677639) ring, resulting in the formation of perphenazine sulfoxide (B87167). aap.orgdrugbank.comnih.gov
Role of Cytochrome P450 Isoforms in Perphenazine Sulfoxide Formation
The cytochrome P450 2D6 (CYP2D6) isoenzyme plays a pivotal role in the metabolism of perphenazine. aap.orgfda.govgene2rx.comomicsonline.org It is a primary catalyst for several metabolic pathways, including sulfoxidation, hydroxylation, and N-dealkylation. aap.orgfda.govncats.io The significant involvement of CYP2D6 means that genetic variations (polymorphisms) in the CYP2D6 gene can lead to considerable differences in how individuals metabolize perphenazine. aap.orgfda.govpharmgkb.org
While CYP2D6 is a major player, other cytochrome P450 isoforms also contribute to the metabolism of perphenazine, primarily through the N-dealkylation pathway. nih.govnih.gov In vitro studies using human liver microsomes have identified CYP1A2, CYP3A4, and CYP2C19 as being involved in this process. nih.govtandfonline.com
N-dealkylation is considered a significant metabolic route for perphenazine. nih.gov Although these isoforms are primarily linked to the removal of the hydroxyethyl (B10761427) group from the piperazine (B1678402) ring, their activity can indirectly influence the sulfoxidation pathway. By competing for the same substrate (perphenazine), the rate of N-dealkylation can affect the amount of perphenazine available for sulfoxidation. An in vitro study suggested that at therapeutically relevant concentrations, CYP3A4 may be responsible for approximately 40% of perphenazine's N-dealkylation, while CYP1A2, CYP2C19, and CYP2D6 each contribute about 20-25%. nih.govnih.gov
Table 1: Cytochrome P450 Isoforms Involved in Perphenazine Metabolism
| CYP Isoform | Primary Metabolic Pathway | Reference |
|---|---|---|
| CYP2D6 | Sulfoxidation, Hydroxylation, N-dealkylation | aap.orgfda.govgene2rx.comomicsonline.org |
| CYP1A2 | N-dealkylation | nih.govtandfonline.com |
| CYP3A4 | N-dealkylation | nih.govtandfonline.com |
| CYP2C19 | N-dealkylation | nih.govtandfonline.com |
Identification of Other Enzymatic Systems Facilitating Thiazine (B8601807) Ring Oxidation
Besides the well-established role of the cytochrome P450 system, other enzymatic systems may also contribute to the oxidation of the thiazine ring in phenothiazines. For instance, flavin-containing monooxygenases (FMOs) are known to be involved in the metabolism of various drugs, including some phenothiazines. nih.gov While specific studies on the direct role of FMOs in perphenazine sulfoxidation are not extensively detailed in the provided search results, their known function in oxidizing similar compounds suggests a potential, albeit less characterized, involvement. nih.gov Peroxidases, in the presence of hydrogen peroxide, have also been shown to enzymatically oxidize phenothiazines, leading to the formation of sulfoxide metabolites. researchgate.net
Non-Enzymatic Pathways of this compound Formation
In addition to enzymatic processes, perphenazine can be oxidized to its sulfoxide metabolite through non-enzymatic chemical reactions under specific conditions.
Oxidation under Specific Chemical Conditions (e.g., Peroxide Solutions)
Perphenazine can undergo oxidation in the presence of certain chemical agents. For example, treatment with hydrogen peroxide can lead to the formation of this compound. researchgate.net This type of chemical oxidation highlights the inherent susceptibility of the sulfur atom in the phenothiazine structure to oxidation. The oxidation of phenothiazine derivatives can be achieved through various chemical methods, including the use of aqueous nitrous acid or hydrogen peroxide with a tungstate (B81510) complex catalyst. chemrxiv.org
Table 2: Summary of this compound Formation Pathways
| Pathway | Description | Key Enzymes/Conditions | Reference |
|---|---|---|---|
| Enzymatic | |||
| Sulfoxidation | Direct oxidation of the sulfur atom in the phenothiazine ring. | CYP2D6 | aap.orgfda.gov |
| Indirect Influence | N-dealkylation by other CYP isoforms affects substrate availability for sulfoxidation. | CYP1A2, CYP3A4, CYP2C19 | nih.govtandfonline.com |
| Other Systems | Potential involvement of other enzyme systems in thiazine ring oxidation. | Flavin-containing monooxygenases, Peroxidases | nih.govresearchgate.net |
| Non-Enzymatic | |||
| Chemical Oxidation | Oxidation of perphenazine in the presence of oxidizing agents. | Hydrogen peroxide, Nitrous acid | researchgate.netchemrxiv.org |
Metabolic Interconversions and Further Fate of this compound
The primary routes for perphenazine metabolism involve sulfoxidation, hydroxylation, dealkylation, and glucuronidation. aap.orgmims.commims.comncats.iodrugbank.compharmacompass.comfda.gov The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoenzyme, plays a crucial role in these transformations. aap.orgmims.commims.comfda.govtaylorandfrancis.com While sulfoxidation represents one major pathway, another key metabolic route is N-dealkylation, which leads to the formation of N-dealkylated perphenazine. aap.orgtaylorandfrancis.com
Relationship to N-Dealkylated Perphenazine Metabolism
A significant aspect of this compound's metabolic fate is its interplay with the N-dealkylation pathway. Research has demonstrated a clear relationship between sulfoxidation and N-dealkylation, indicating that these are not mutually exclusive metabolic routes.
Studies conducted in rats have shown that following the administration of perphenazine, the urinary metabolites include not only the sulfoxide form but also the N-dealkylated sulfoxide. researchgate.net This finding is critical as it establishes that the perphenazine molecule can undergo both sulfoxidation and N-dealkylation. The excretion of "N-dealkylated sulfoxide" strongly suggests that either perphenazine is first sulfoxidized and then N-dealkylated, or N-dealkylated perphenazine is subsequently sulfoxidized. researchgate.net
In vitro studies using human liver microsomes have identified that multiple CYP isoforms, including CYP1A2, CYP3A4, CYP2C19, and CYP2D6, are involved in the N-dealkylation of perphenazine. taylorandfrancis.comnih.gov This multi-enzyme involvement highlights the complexity of perphenazine metabolism. The formation of these various metabolites, including this compound and N-dealkylated derivatives, is a result of these intricate enzymatic processes.
The table below summarizes the key enzymes involved in the N-dealkylation of perphenazine, a process that is metabolically linked to this compound.
| Enzyme Family | Specific Enzyme | Role in Perphenazine Metabolism |
| Cytochrome P450 | CYP2D6 | Primary metabolizer for sulfoxidation, hydroxylation, and N-dealkylation. aap.orgmims.commims.comfda.govtaylorandfrancis.com |
| Cytochrome P450 | CYP1A2 | Contributor to N-dealkylation. taylorandfrancis.comnih.gov |
| Cytochrome P450 | CYP3A4 | Contributor to N-dealkylation. taylorandfrancis.comnih.gov |
| Cytochrome P450 | CYP2C19 | Contributor to N-dealkylation. taylorandfrancis.comnih.gov |
Ultimately, the metabolic pathway of perphenazine is a network of interconnected reactions. The formation of this compound is a key step, but this metabolite is also a substrate for further biotransformation, notably through N-dealkylation, leading to the formation of N-dealkylated this compound, which is then excreted. researchgate.net
Synthetic Methodologies and Derivatization Approaches for Perphenazine Sulfoxide
Chemical Synthesis Routes for Perphenazine (B1679617) Sulfoxide (B87167) Standards
The primary approach for synthesizing perphenazine sulfoxide involves the direct oxidation of perphenazine. This process must be carefully controlled to selectively oxidize the sulfur atom in the phenothiazine (B1677639) ring without affecting other sensitive functional groups in the molecule, such as the piperazineethanol side chain.
A variety of oxidizing agents have been explored for the conversion of phenothiazine derivatives to their corresponding sulfoxides. The choice of agent and reaction conditions is critical for achieving high yield and selectivity.
Diperoxyazelaic Acid: This peroxy acid has been successfully used as a derivatizing agent for the oxidation of perphenazine to this compound. researchgate.netuniv.kiev.uadntb.gov.ua The reaction product is suitable for indirect spectrophotometric determination of the parent drug. researchgate.netgrafiati.com This method has been noted for being robust and selective for UV spectroscopic detection of the sulfoxide. researchgate.netuniv.kiev.uadntb.gov.ua
Aqueous Nitrous Acid: A simple and convenient method for preparing gram quantities of phenothiazine sulfoxides involves oxidation with aqueous nitrous acid at room temperature. nih.gov This method has been reported to be selective for the oxidation of various phenothiazines, yielding the corresponding sulfoxides in good quantities. nih.govcore.ac.uk For instance, oxidation of chlorpromazine (B137089), a related phenothiazine, with aqueous nitrous acid in the presence of hydrogen peroxide yielded chlorpromazine-S-oxide (CPZ-SO) with a 74% yield. mdpi.comchemrxiv.orgnih.gov
Hydrogen Peroxide: Hydrogen peroxide is a commonly used oxidant for sulfoxidation, often in the presence of a catalyst or in specific solvent systems. core.ac.uk It can be used to oxidize phenothiazines to their sulfoxides, although the reaction can sometimes lead to a complex mixture of products requiring careful purification. core.ac.uknih.gov For example, Turner et al. used hydrogen peroxide in glacial acetic acid to prepare phenothiazine sulfoxides, but this method produced a sticky, dark product with perphenazine due to its sensitive N-piperazinylethanol group. core.ac.uk More controlled methods have been developed to improve selectivity. nih.gov
Tungstate (B81510) Complexes: The combination of aqueous hydrogen peroxide with a tungstate complex and a phase-transfer catalyst has been shown to be an effective system for the preparation of sulfoxide compounds from phenothiazine derivatives, achieving yields as high as 95%. mdpi.comchemrxiv.orgnih.gov This catalytic system enhances the rate and selectivity of the oxidation process. unive.it
Ferric Nitrate (B79036) Nonahydrate: Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) serves as a catalyst for the selective oxidation of thioethers to sulfoxides, using oxygen as a green oxidant. mdpi.comnih.gov This method has been successfully applied to the synthesis of chlorpromazine sulfoxide with an 88% yield. mdpi.comchemrxiv.orgnih.gov
Table 1: Summary of Oxidative Agents for Phenothiazine Sulfoxidation
| Oxidizing Agent/System | Substrate Example | Yield | Notes | Citations |
|---|---|---|---|---|
| Diperoxyazelaic Acid | Perphenazine | N/A | Used as a derivatizing agent for spectrophotometric analysis. | researchgate.netuniv.kiev.uadntb.gov.ua |
| Aqueous Nitrous Acid / H₂O₂ | Chlorpromazine | 74% | Convenient method for gram-scale synthesis at room temperature. | nih.govmdpi.comchemrxiv.org |
| Hydrogen Peroxide / Tungstate Complex | Phenothiazine Derivatives | 95% | Catalytic system using a phase-transfer catalyst. | mdpi.comchemrxiv.orgnih.gov |
| Ferric Nitrate Nonahydrate / O₂ | Chlorpromazine | 88% | Catalytic method using a green oxidant. | mdpi.comchemrxiv.orgnih.gov |
| Hydrogen Peroxide | Phenothiazines | Variable | Can produce complex mixtures; conditions must be controlled. | core.ac.uknih.gov |
Electrochemical Synthesis of this compound and Related S-Oxide Metabolites
Electrochemical methods offer a green and highly controllable alternative to chemical oxidation. By controlling the electrode potential, it is possible to achieve selective oxidation of the sulfur atom, often with minimal byproduct formation.
The electrochemical behavior of perphenazine and related phenothiazine derivatives has been studied using techniques like cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry. tandfonline.compeacta.org These studies are fundamental to developing controlled synthetic methods.
The electrochemical oxidation of phenothiazines at a glassy carbon electrode is typically a reversible, diffusion-controlled process. tandfonline.comresearchgate.nettandfonline.com For perphenazine, an oxidation peak is observed at approximately +0.70 V (vs. Ag/AgCl) in an acidic buffer (pH 1.9), with a corresponding inverse (reduction) peak at +0.63 V, confirming the reversible formation of a cation radical. peacta.orgtandfonline.com The first step in the oxidation of phenothiazine derivatives occurs at the sulfur atom, leading to this cation radical, which can then be further oxidized to a dication or react with water to form the sulfoxide. mdpi.comresearchgate.nettandfonline.com
Studies on structure-electroactivity relationships (SeAR) reveal that substituents on the phenothiazine ring and the N-alkyl side chain significantly influence the oxidation potential. acs.orgresearchgate.net For example, electron-donating groups on the phenothiazine core lower the oxidation potential, making the compound easier to oxidize. acs.org This understanding allows for the prediction and fine-tuning of electrochemical conditions for specific analogues. chemrxiv.orgresearchgate.net
Table 2: Voltammetric Data for Perphenazine and Related Compounds
| Compound | Technique | Electrode | Medium | Oxidation Potential (Eₚ) | Notes | Citations |
|---|---|---|---|---|---|---|
| Perphenazine | Cyclic Voltammetry | Glassy Carbon | pH 1.9 Buffer | +0.70 V | Reversible, diffusion-controlled process. | peacta.org |
| Perphenazine | Differential Pulse Voltammetry | Carbon Paste | N/A | N/A | Used for quantitative determination. | nih.gov |
| Chlorpromazine | Cyclic Voltammetry | Glassy Carbon | pH 2 Phosphate Buffer | ~+0.64 V | Reversible oxidation to a cation radical. | tandfonline.com |
| Various Phenothiazines | Voltammetry | Glassy Carbon | Various Buffers | +0.55 V to +0.75 V | Oxidation potential is influenced by substituents. | tandfonline.comresearchgate.nettandfonline.com |
Building on voltammetric studies, controlled electrochemical oxidation processes have been developed for the synthesis of phenothiazine sulfoxides. mdpi.com These methods typically involve bulk electrolysis at a controlled potential or constant current in a suitable solvent system, such as acetonitrile (B52724) containing a supporting electrolyte. researchgate.net
The mechanism involves the initial one-electron oxidation of the phenothiazine at the anode to form a radical cation. mdpi.com This reactive intermediate then reacts with water present in the non-anhydrous solvent to yield the sulfoxide. mdpi.com By carefully controlling the applied current or potential, it is possible to favor the formation of the sulfoxide over further oxidation to the sulfone. researchgate.net This approach has been successfully used to synthesize chlorpromazine-S-oxide on a multi-milligram scale and has been adapted for microfluidic systems, which allow for continuous production. chemrxiv.orgnih.govresearchgate.net These electrosynthesis techniques are considered green as they avoid the use of stoichiometric chemical oxidants. mdpi.comresearchgate.net
Preparation of Radiolabeled or Deuterated this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and drug metabolism. symeres.comresearchgate.net The preparation of radiolabeled (e.g., with ¹⁴C or ³H) or stable isotope-labeled (e.g., with ²H or ¹³C) this compound would enable detailed investigation of its formation, metabolic fate, and pharmacokinetic properties.
The synthesis of such labeled compounds typically involves incorporating the isotope at a specific position in the precursor molecule, perphenazine, before the final oxidation step. For deuterated analogs, which are used to study kinetic isotope effects and metabolic pathways, deuterium (B1214612) can be introduced into the perphenazine structure using deuterated reagents. symeres.comnih.gov General methods for the selective deuteration of amines and heterocyclic cores, such as the piperidine (B6355638) moiety in perphenazine, have been developed and could be adapted for this purpose. nih.govd-nb.infonih.gov
For radiolabeling, a common strategy is to use a commercially available radiolabeled precursor in a multi-step synthesis. For example, a key synthetic intermediate could be prepared with a ¹⁴C or ³H label, which is then carried through the remaining synthetic steps to produce radiolabeled perphenazine. Subsequent oxidation, as described in section 3.1.1, would yield the desired radiolabeled this compound. While specific synthetic protocols for radiolabeled or deuterated this compound are not extensively detailed in the available literature, the established principles of isotopic labeling provide clear pathways for their preparation. symeres.comnih.gov
Advanced Analytical Chemistry and Quantification Techniques for Perphenazine Sulfoxide
Spectrophotometric Methods for Quantitative Determination
Spectrophotometric methods provide a reliable and accessible approach for the quantification of perphenazine (B1679617) sulfoxide (B87167), often leveraging the change in the molecule's light-absorbing properties upon oxidation of the parent compound.
Ultraviolet (UV) Spectroscopic Detection of Perphenazine Sulfoxide
The formation of this compound from perphenazine leads to a distinct shift in its UV absorption spectrum, a characteristic that is exploited for its quantification. The sulfoxide exhibits a notable absorbance at specific wavelengths, allowing for its direct measurement. For instance, after oxidation, the resulting sulfoxide can be measured, with one method reporting a molar absorptivity of 5.45·10³ L·mol⁻¹·cm⁻¹ at 342 nm. nuph.edu.ua The UV spectrum of this compound is characteristically different from that of the parent perphenazine, enabling its detection and quantification. researchgate.net This approach has been shown to be robust and selective for the determination of perphenazine as its sulfoxide. dntb.gov.uaresearchgate.net
Development and Validation of Indirect Spectrophotometric Assays
Indirect spectrophotometric methods have been successfully developed for the determination of perphenazine by converting it to its sulfoxide. nuph.edu.uauniv.kiev.ua These assays involve the use of oxidizing agents to quantitatively transform perphenazine into this compound, which is then measured.
One such method utilizes diperoxyazelaic acid as a derivatizing agent. researchgate.net This reaction yields the sulfoxide, which can then be quantified spectrophotometrically. dntb.gov.uaresearchgate.net The method has been validated for the determination of perphenazine dihydrochloride (B599025) in a concentration range of 1–40 µg/mL, with a limit of quantification (LOQ) of 3.3 µg/mL. researchgate.netuniv.kiev.ua This technique is noted for its precision and accuracy, with inactive excipients in pharmaceutical tablets not interfering with the results. researchgate.net Another approach employs potassium hydrogenperoxomonosulfate as the oxidizing agent. dntb.gov.ua Difference spectrophotometry is another indirect technique that has been described for the determination of phenothiazine (B1677639) drugs, including perphenazine. nuph.edu.ua This method is based on measuring the absorbance of the sulfoxide derivative relative to the un-derivatized drug. nuph.edu.ua
Table 1: Validation Parameters for an Indirect Spectrophotometric Assay of this compound
| Parameter | Value | Reference |
|---|---|---|
| Concentration Range | 1–40 µg/mL | researchgate.netuniv.kiev.ua |
| Limit of Quantification (LOQ) | 3.3 µg/mL | researchgate.netuniv.kiev.ua |
| Relative Standard Deviation (RSD) | 2.00% | researchgate.net |
| Accuracy (δ) | -0.85% | researchgate.net |
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are paramount for the separation and quantification of this compound, especially in complex matrices like pharmaceutical formulations and biological fluids. These methods offer high resolution and sensitivity, allowing for the simultaneous analysis of the parent drug and its metabolites.
Liquid Chromatographic (LC) Techniques for this compound Analysis in Formulations and Biological Matrices
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of perphenazine and its sulfoxide. oup.comoup.com These methods are stability-indicating, meaning they can distinguish the intact drug from its degradation products, including the sulfoxide. oup.com
In pharmaceutical dosage forms, such as tablets and syrups, LC methods have been developed to determine the levels of perphenazine and this compound. oup.comoup.com One such method demonstrated that while sulfoxide levels were low (less than 1%) in tablets and injections, they could increase to as high as 11% in some syrup formulations over time. oup.comoup.com This highlights the importance of such analytical methods in monitoring product stability. The sensitivity of this particular method for this compound in formulations was about 0.5%. oup.com
For biological matrices like plasma, HPLC methods with coulometric detection have been established for the therapeutic monitoring of perphenazine and its major metabolites, including this compound. nih.gov These methods are sensitive enough to quantify low concentrations of the analytes in patient samples. nih.gov A study using a Nucleosil 5-microns C18 column reported a recovery of 68% for this compound from plasma, with a limit of quantitative detectability of 0.5 ng/ml. nih.gov
Table 2: Performance of an HPLC Method for this compound in Plasma
| Parameter | Value | Reference |
|---|---|---|
| Recovery | 68 ± 6.4% | nih.gov |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantification (LOQ) | 0.5 ng/mL | nih.govresearchgate.net |
| Inter-assay Reproducibility (C.V.) | 2.4% to 18.8% | nih.gov |
Gas Chromatographic Methods for Metabolite Separation
Gas chromatography (GC) has also been employed for the separation and determination of perphenazine and its metabolites. A GC method utilizing an electron capture detector was developed to measure perphenazine and this compound in human plasma, with a detection limit of 0.2 µg/l. nih.gov For the analysis of perphenazine in rabbit plasma, a GC-mass spectrometric (GC-MS) method was developed, showing good recovery (>83%) and a linear range of 2-64 ng/ml. researchgate.net Another GC-MS method was developed for the quantification of perphenazine in otter urine, with a limit of quantification of 3.5 ng/ml. cgrb.org
Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization and Quantification
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific tool for the analysis of perphenazine and its sulfoxide. nih.gov These methods are widely used in bioanalytical applications due to their ability to provide high-throughput analysis of complex samples. ethernet.edu.et
An ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous detection of several antipsychotics, including perphenazine, in serum and plasma. nih.gov This method demonstrated an analytical measurement range of 0.2 to 12.0 ng/mL for perphenazine with intra- and inter-assay imprecision (CV) of less than 15%. nih.gov LC-MS/MS methods have also been successfully applied to determine promethazine (B1679618) and its metabolites, including the sulfoxide, in swine tissues. mdpi.com While not specific to perphenazine, this demonstrates the applicability of the technique to related phenothiazine compounds. The development of such methods is crucial for both therapeutic drug monitoring and in clinical toxicology. nih.gov
Method Validation and Stability-Indicating Assays
The quantification of this compound, a primary metabolite and degradation product of perphenazine, necessitates the use of validated, stability-indicating analytical methods. These methods are crucial for ensuring the quality, stability, and efficacy of perphenazine pharmaceutical preparations by accurately measuring the parent drug and its degradation products.
Assessment of Analytical Method Robustness, Selectivity, Precision, and Accuracy
The validation of analytical methods for perphenazine and its sulfoxide is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. humanjournals.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly employed technique, valued for its ability to separate the parent drug from its degradation products and formulation excipients. humanjournals.comnih.gov
Selectivity and Specificity: The selectivity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. fda.gov For perphenazine and this compound, this is typically demonstrated through forced degradation studies. humanjournals.comjprinfo.com By subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light, analysts can generate potential degradation products. humanjournals.comresearchgate.netresearchgate.net A stability-indicating method must be able to resolve the perphenazine peak from peaks of all degradation products, including this compound, and any excipients present in the formulation. humanjournals.comresearchgate.net For example, in one RP-HPLC method, degraded product peaks were well resolved from the pure drug peak, demonstrating the method's specificity. humanjournals.com
Accuracy: Accuracy refers to the closeness of test results to the true value. It is often assessed through recovery studies by adding known amounts of the pure drug (analyte) to a placebo or pre-analyzed formulation and calculating the percentage of the analyte recovered. allmultidisciplinaryjournal.comwjarr.com For perphenazine, mean recoveries have been reported as 100.0% to 100.415% in various HPLC methods, indicating high accuracy. jprinfo.comallmultidisciplinaryjournal.com
Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. wjarr.com Results are typically expressed as the Relative Standard Deviation (% RSD). For the analysis of perphenazine, intra-day and inter-day precision values of less than 2% have been reported, which is within acceptable limits for routine quality control testing. ajrconline.org
Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjarr.com
The table below summarizes validation parameters from various analytical methods developed for the quantification of perphenazine, which often include the capability to separate and quantify this compound.
Table 1: Summary of Validation Parameters for Perphenazine Analytical Methods
| Parameter | Method | Finding | Reference |
|---|---|---|---|
| Linearity Range | RP-HPLC | 6-14 µg/mL | allmultidisciplinaryjournal.com |
| Correlation Coefficient (r²) | RP-HPLC | 0.999 | allmultidisciplinaryjournal.com |
| Accuracy (% Recovery) | RP-HPLC | 100.415% | allmultidisciplinaryjournal.com |
| Accuracy (% Recovery) | RP-HPLC | 100.37% | ajrconline.org |
| Precision (% RSD) | RP-HPLC | <2% | ajrconline.org |
| Limit of Detection (LOD) | RP-HPLC | 0.4 µg/mL | allmultidisciplinaryjournal.com |
| Limit of Quantification (LOQ) | RP-HPLC | 0.12 µg/mL | allmultidisciplinaryjournal.com |
Stability Studies of Perphenazine and this compound in Pharmaceutical Preparations (e.g., Syrup Formulations)
Stability studies are critical for determining the shelf-life and storage conditions for pharmaceutical products. Perphenazine, particularly in liquid formulations like syrups, is susceptible to oxidation, leading to the formation of this compound. researchgate.netoup.com
Research has shown that the stability of perphenazine in oral liquid dosage forms can be highly dependent on the vehicle used and the final pH of the formulation. nih.gov In one study comparing two commercial syrup vehicles, perphenazine was found to be stable for at least 183 days in Humco's simple syrup (final pH 4.5), while the recommended beyond-use date of 180 days was not considered valid for a formulation using Ora-Sweet syrup vehicle (final pH 4.2) due to faster degradation. nih.gov The decomposition of perphenazine in these syrups followed first-order kinetics, with the decomposition constant being 2.3 times higher in the Ora-Sweet vehicle. nih.gov
The levels of this compound can increase significantly over time in certain syrup formulations. oup.comoup.com Studies using a stability-indicating liquid chromatographic method found that while sulfoxide levels were often undetectable or less than 1% in tablets and injections, they could rise to as high as 11% in syrup formulations before their expiration date. oup.comoup.com This highlights the propensity of phenothiazine products in liquid form to oxidize to their corresponding sulfoxides. oup.com
Table 2: Stability of Perphenazine in Different Syrup Formulations
| Vehicle | Final pH | Stability Finding | Reference |
|---|---|---|---|
| Humco's Simple Syrup | 4.5 | Stable for at least 183 days. | nih.gov |
| Ora-Sweet Syrup Vehicle | 4.2 | Degradation observed, making a 180-day beyond-use date invalid. | nih.gov |
| Generic Syrup Formulations | Not Specified | Sulfoxide levels can increase to as high as 11% before expiration. | oup.comoup.com |
Identification of Degradation Products through Analytical Profiling
Analytical profiling through forced degradation studies is the primary strategy for identifying potential degradation products of a drug substance. researchgate.net For perphenazine, the main degradation pathway is oxidation to form this compound. researchgate.net This is a common degradation route for phenothiazine drugs. oup.com
Forced degradation studies involve subjecting perphenazine to various stress conditions, including oxidative stress using agents like hydrogen peroxide. humanjournals.comresearchgate.net Under these conditions, the formation of this compound is a major observed outcome. researchgate.net
In addition to the primary sulfoxide product, other degradants can be formed under different conditions. For instance, photolysis (exposure to light) can cause dechlorination of the perphenazine molecule. researchgate.net One study identified two photo-degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS), one of which was confirmed as 2-[4-(3-phenothiazin-10-yl-propyl)-piperazino]-ethanol. researchgate.net This indicates that both aromatic dechlorination and interaction with the solvent can occur as degradation pathways. researchgate.net
Modern analytical techniques, particularly HPLC coupled with mass spectrometry (LC-MS), are invaluable for the characterization and identification of these degradation products. researchgate.netresearchgate.net These methods allow for the separation of the degradants and provide mass information that helps in elucidating their structures. researchgate.net
Pharmacological and Biochemical Investigations of Perphenazine Sulfoxide in Vitro and Preclinical Models
Receptor Binding Affinities and Ligand Interactions
Dopamine (B1211576) D2 Receptor Binding Selectivity
In vitro binding assays using rat brain tissue have demonstrated that perphenazine (B1679617) sulfoxide (B87167) is virtually inactive at the dopamine D2 receptor. A patent has also noted that perphenazine sulfoxide is a metabolite that does not bind to the D2 receptor. google.com This indicates a significantly lower affinity for this receptor compared to its parent compound, perphenazine, which is a potent D2 antagonist. drugbank.com The sulfoxidation of perphenazine results in a metabolite with very low dopamine receptor binding affinity. ru.nl
Alpha-Adrenergic Receptor (α1-AR, α2-AR) Binding Profiles
Similar to its activity at dopamine receptors, this compound has been shown to be virtually inactive in binding to both α1- and α2-adrenoceptors in rat brain tissue. This lack of significant affinity suggests that the sulfoxide metabolite does not contribute meaningfully to the alpha-adrenergic blocking effects seen with the parent compound, perphenazine.
Sigma-Receptor Agonism
In contrast to its inactivity at dopaminergic and adrenergic receptors, this compound has been identified as a sigma-receptor agonist. It has also been listed among compounds known to bind to the sigma receptor in patent literature. google.com
Table 1: Summary of Receptor Binding Profile for this compound
| Receptor | Binding Activity |
|---|---|
| Dopamine D2 | Virtually inactive google.comru.nl |
| Alpha-1 Adrenergic | Virtually inactive |
| Alpha-2 Adrenergic | Virtually inactive |
Enzymatic Modulation and Inhibition Studies
Inhibition of Glutamate (B1630785) Dehydrogenase Activity
While the parent compound, perphenazine, is a known inhibitor of glutamate dehydrogenase, specific and detailed studies on the inhibitory activity of this compound on this enzyme are not extensively documented in peer-reviewed literature. Commercial and technical sources report that this compound inhibits glutamate dehydrogenase in vitro, however, quantitative data and the nature of this inhibition are not specified. science.govscience.gov
Cellular and Subcellular Biochemical Interactions
This compound is a major product of perphenazine metabolism. drugbank.com It is formed through sulfoxidation and has been identified as a major degradation product in dilute peroxide solutions. science.govscience.gov Following administration of perphenazine, the sulfoxide metabolite is detected and quantifiable in plasma. researchgate.net Its presence at concentrations comparable to the parent drug suggests it is a stable metabolite in circulation before eventual elimination. cambridge.orgcambridge.org However, its low affinity for key neuroreceptors, such as dopamine and adrenergic receptors, implies that it is largely an inactive metabolite with regard to the primary antipsychotic mechanism of action. ru.nl
Effects on Phosphatidylinositol Levels in Isolated Human Platelets
Research utilizing isolated human platelets has demonstrated that this compound can modulate intracellular signaling pathways. Specifically, studies have shown that this compound, at a concentration of 5 µM, enhances the increase in phosphatidylinositol levels induced by thrombin. nih.govfda.govresearchgate.net This finding suggests that the metabolite can influence the phosphoinositide cycle, a crucial signaling system involved in various cellular responses. The alteration of phosphoinositide metabolism may represent a mechanism through which phenothiazines and their metabolites exert some of their biological effects. glowm.com
Comparative Biochemical Activity with Parent Perphenazine and Other Metabolites
Perphenazine is extensively metabolized in the liver, yielding several metabolites, including this compound, 7-hydroxyperphenazine (B3061111), and N-dealkylated perphenazine. drugs.commims.comnih.gov Receptor binding studies have been employed to compare the biochemical activity of these metabolites.
This compound exhibits selective binding affinity for certain neurotransmitter receptors. In studies using rat brain tissue, it has been shown to bind to dopamine D₂ and α₁-adrenergic receptors. nih.gov Its affinity is significantly lower for α₂-adrenergic receptors. nih.gov In contrast, the 7-hydroxyperphenazine metabolite is considered to retain a substantial portion of the parent drug's antipsychotic activity, estimated at about 70%. drugs.commims.com Other metabolites, like the N-dealkylated form and the sulfoxide, have generally been regarded as having less potent central nervous system activity compared to the parent compound. mims.com
The table below summarizes the binding affinities (Ki values) of this compound for various receptors in rat brain preparations.
| Receptor | Ki (nM) |
| Dopamine D₂ | 5.9 |
| α₁-Adrenergic | 24 |
| α₂-Adrenergic | 683 |
Table 1: Binding Affinities of this compound for Rat Brain Receptors. nih.gov
Investigation of Potential Mechanisms for Cardiotoxicity Attributed to Sulfoxide Metabolites
While perphenazine itself is often categorized as having a lower risk for causing significant cardiac rhythm disturbances like QTc prolongation, the cardiotoxic potential of its metabolites has been a subject of investigation. nih.gov Studies on analogous phenothiazine (B1677639) compounds suggest that sulfoxide metabolites may contribute to adverse cardiac effects. nih.govresearchgate.net
Research on thioridazine (B1682328), another phenothiazine antipsychotic, has shown that its ring sulfoxide metabolite (thioridazine 5-sulfoxide) is not only cardiotoxic but may be qualitatively and quantitatively more arrhythmogenic than the parent drug in isolated perfused rat heart models. nih.govtandfonline.com At concentrations of 15 µM, the thioridazine sulfoxide metabolite induced arrhythmias, including atrial premature contractions and second-degree AV block, and reduced cardiac contractile force. nih.govtandfonline.com This effect was not associated with direct tissue damage, as indicated by stable levels of cardiac enzymes. nih.gov
A potential mechanism for these proarrhythmic effects involves the inhibition of cardiac ion channels. For instance, the sulfoxide metabolite of cyamemazine (B1669373), another phenothiazine, has been shown to block the human ether-à-go-go-related gene (hERG) potassium channel, a key channel involved in cardiac repolarization, with an IC₅₀ value of 1.53 µM. nih.gov Inhibition of this channel is a well-known mechanism underlying drug-induced QT prolongation and arrhythmias. These findings suggest that the sulfoxidation of phenothiazines can lead to metabolites with significant cardiotoxic potential, a mechanism that may also be relevant for this compound. nih.govtandfonline.comnih.gov
In Vitro Models for Assessing Biological Activity of this compound
A variety of in vitro models have been instrumental in characterizing the biological activity of this compound. These models allow for the controlled investigation of specific pharmacological and toxicological endpoints.
Isolated Human Platelets: This model is valuable for studying the effects of compounds on specific signal transduction pathways. It has been used to demonstrate the influence of this compound on thrombin-induced phosphatidylinositol turnover, providing insight into its effects on cellular signaling. nih.govresearchgate.net
Receptor Binding Assays: Using membrane preparations from tissues rich in specific receptors, such as the rat brain, these assays determine the affinity of a compound for various receptor subtypes. This method was used to establish the binding profile of this compound at dopamine and adrenergic receptors. nih.gov
Isolated Perfused Heart Models: The Langendorff-perfused isolated heart preparation (e.g., from rats) is a critical ex vivo model for assessing cardiotoxicity. It allows for the direct measurement of a substance's effects on cardiac electrophysiology (e.g., ECG parameters like QT interval) and contractility, as demonstrated in studies with the sulfoxide metabolite of thioridazine. nih.govtandfonline.comselleckchem.com
Cultured Cell Lines: Various human cell lines are used to assess biological activity. For example, human glioblastoma cell lines (such as U-87 MG, A172, and T98G) have been used to investigate the cytotoxic potential of the parent compound, perphenazine. ru.nl Furthermore, cell lines engineered to express specific ion channels, such as HEK 293 cells expressing the hERG channel, are standard in vitro tools for screening the potential of drug metabolites like cyamemazine sulfoxide to cause cardiac arrhythmias. nih.gov
Preclinical Pharmacokinetic and Disposition Studies of Perphenazine Sulfoxide
Metabolite Concentration Dynamics in Preclinical Systems
The biotransformation of perphenazine (B1679617) is a complex process resulting in multiple metabolites, including perphenazine sulfoxide (B87167), N-dealkylated perphenazine, and 7-hydroxyperphenazine (B3061111). researchgate.netdrugbank.com Understanding the relative concentrations of these metabolites in preclinical models is crucial for interpreting toxicological and pharmacological findings.
Relative Concentrations of Perphenazine Sulfoxide in relation to Parent Perphenazine and other Metabolites.researchgate.netnih.govnih.gov
In preclinical studies, the concentration of this compound relative to the parent compound and other metabolites can vary depending on the species and the route of administration.
Following a single oral dose of perphenazine in rats, this compound is readily formed. One study found that after administering 10 mg/kg of perphenazine to male rats, 1.8-4% of the dose was excreted in the urine within the first 12 hours as a combination of the sulfoxide and N-dealkylated sulfoxide. researchgate.net This suggests that sulfoxidation is a significant metabolic pathway in this species.
While direct plasma concentration comparisons in preclinical species are not extensively detailed in the available literature, studies in humans have provided some insights that may guide preclinical investigations. For instance, following intravenous administration in humans, this compound appears quickly in the plasma, albeit in low concentrations. nih.govnih.gov However, with continuous oral medication, a high ratio of this compound to perphenazine is observed, indicating a substantial first-pass metabolism where a significant portion of perphenazine is converted to its sulfoxide metabolite in the liver before reaching systemic circulation. nih.govnih.gov
The table below summarizes findings on perphenazine and its sulfoxide metabolite from a study in human subjects, which can offer a comparative perspective for preclinical research.
| Administration Route | Perphenazine Plasma Levels | This compound (PPZ-SO) Plasma Levels | PPZ-SO/PPZ Ratio | Key Observation |
| Intravenous (IV) | Detectable | Appeared quickly but in low concentrations | Low | Limited first-pass effect |
| Single Oral Dose | Not detected | Only traces detected | - | Extensive first-pass metabolism |
| Continuous Oral Medication | Detectable | High concentrations | High | Marked first-pass effect |
| Intramuscular (IM) Enanthate | Comparable to oral | Much lower than oral | Low | Avoidance of significant first-pass effect |
This table is based on data from clinical pharmacokinetic studies in humans and is provided for comparative context. nih.govnih.gov
Routes and Mechanisms of this compound Elimination.researchgate.net
The elimination of perphenazine and its metabolites, including this compound, primarily occurs through hepatic metabolism followed by excretion in the urine and feces. astm.org
In preclinical models, the metabolic pathways leading to the formation and subsequent elimination of this compound have been investigated. In vitro studies using rat liver microsomes have demonstrated that perphenazine undergoes several key metabolic reactions:
Sulfoxidation: The formation of this compound.
N-dealkylation
N-oxidation
Aromatic hydroxylation researchgate.net
The relative rates of these reactions can be influenced by the substrate concentration. researchgate.net Interestingly, treatment of rats with phenobarbital, a known enzyme inducer, was found to increase the yield of this compound in liver microsomes. researchgate.net
Once formed, this compound and other metabolites are rendered more water-soluble to facilitate their excretion. In rats, a portion of the administered perphenazine dose is eliminated in the urine as the sulfoxide and N-dealkylated sulfoxide. researchgate.net Studies on the related phenothiazine (B1677639), fluphenazine, in dogs and monkeys show that excretion occurs through both urine and feces, with the majority of the dose being recovered in the feces. researchgate.net This suggests that biliary excretion is a significant route of elimination for phenothiazine metabolites in these species. researchgate.net
Impact of Genetic Polymorphism on this compound Levels
The genetic makeup of an individual, particularly variations in drug-metabolizing enzymes, can significantly influence the pharmacokinetic profile of perphenazine and, consequently, the formation of its metabolites like this compound.
Consideration of CYP2D6 Poor Metabolizer Status and its Effect on Perphenazine Metabolism and Sulfoxide Formation.nih.govnih.gov
The cytochrome P450 enzyme CYP2D6 is a key player in the metabolism of perphenazine. frontiersin.org Genetic polymorphisms in the CYP2D6 gene can lead to different metabolic phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).
Studies in humans have shown that CYP2D6 poor metabolizers exhibit significantly higher plasma concentrations of perphenazine. For instance, one study in healthy male Chinese-Canadian volunteers found that individuals with the CYP2D610/CYP2D610 genotype (associated with reduced enzyme function) had a 2.9-fold higher mean area under the curve (AUC) for perphenazine concentration compared to those with the CYP2D61 allele. nih.gov This altered parent drug concentration would inherently affect the substrate available for the sulfoxidation pathway.
The following table illustrates the effect of CYP2D6 genotype on perphenazine concentrations from a human study, which underscores the importance of this genetic factor in the drug's disposition.
| CYP2D6 Genotype | Mean Perphenazine AUC₀₋₆ (Area Under the Curve) | Fold Increase Compared to CYP2D61 Carriers |
| CYP2D610/CYP2D610 | Significantly Higher | 2.9-fold |
| CYP2D61 Carriers | Baseline | 1-fold |
This table is based on a study in healthy male Chinese-Canadian volunteers. nih.gov
Advanced Research Directions and Emerging Methodologies for Perphenazine Sulfoxide Studies
Computational Chemistry and In Silico Modeling
Computational approaches have become indispensable in modern drug research, offering predictive insights into the behavior of molecules like perphenazine (B1679617) sulfoxide (B87167), thereby accelerating research and reducing reliance on extensive laboratory experiments.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as perphenazine sulfoxide, and its biological targets at an atomic level. chemrxiv.orgunimi.it Docking studies predict the preferred orientation of the metabolite when bound to a receptor, while MD simulations provide insights into the stability of the ligand-receptor complex and the conformational changes that occur over time. researchgate.netnih.gov
Research has shown that this compound binds to dopamine (B1211576) D2 and α1-adrenergic receptors. caymanchem.com Molecular docking can model these interactions, helping to explain the metabolite's pharmacological activity. For instance, docking studies on the parent compound, perphenazine, have explored its binding to various receptors and inclusion complexes with cyclodextrins, revealing key interactions such as hydrogen bonds. researchgate.netresearchgate.net Similar in silico studies are applied to understand how this compound fits into the binding pocket of cytochrome P450 enzymes, which are involved in its formation. chemrxiv.org MD simulations further complement this by investigating the dynamic behavior of perphenazine and its analogues in different environments, such as in various solvents or when crossing cell membranes, which provides foundational data for understanding the metabolite's distribution. researchgate.netnih.gov
Table 1: Examples of Molecular Docking and Simulation Studies Relevant to Perphenazine and its Metabolites
| Study Focus | Methodology | Key Findings/Application | Reference(s) |
|---|---|---|---|
| Perphenazine-Cyclodextrin Inclusion | Molecular Docking | Revealed that perphenazine enters the cyclodextrin (B1172386) cavity, forming hydrogen bonds; a spontaneous process driven by hydrophobic interactions. | researchgate.net |
| Phenothiazine-CYP450 Interaction | Molecular Docking | Performed to rationalize the electrochemical formation of metabolites by exploring interactions with the heme group of CYP1A2. | chemrxiv.org |
| Perphenazine Solubility | Molecular Dynamics (MD) Simulation | Investigated solute-solvent interactions to explain solubility differences in various organic solvents. | researchgate.net |
| Perphenazine Conjugate Binding | Molecular Docking | Used to study the affinity of novel phenothiazine (B1677639) derivatives for targets like acetylcholinesterase. | bilkent.edu.tr |
Predictive modeling of metabolic pathways uses computational algorithms to forecast how a drug will be transformed in the body. Perphenazine is known to be extensively metabolized through sulfoxidation, hydroxylation, dealkylation, and glucuronidation. drugbank.comnih.govresearchgate.net this compound is a major product of this metabolism. nih.govnih.gov
Software tools like BioTransformer can predict the metabolic fate of a parent drug, identifying potential metabolites, including this compound. chemrxiv.orgnih.gov More advanced approaches utilize machine learning, which can be trained on large datasets of known drug metabolism pathways. lbl.gov These models can predict the likelihood of a molecule being involved in a specific pathway category based on its chemical structure and properties. mdpi.com This allows researchers to generate hypotheses about the formation of this compound and other potential metabolites, guiding further experimental investigation. lbl.govmdpi.com
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. In parallel, Structure-Metabolism Relationship (SMR) studies explore how structural features affect its metabolic profile. For this compound, these studies are critical for understanding its potency and metabolic stability compared to the parent drug and other metabolites.
SMR studies, on the other hand, examine how structural changes impact metabolic pathways. For instance, research on different phenothiazine drugs has shown that the nature of the side chain influences the relative rates of N-dealkylation, N-oxidation, and sulfoxidation. researchgate.net Furthermore, recent work has explored structure-electroactivity relationships (SeAR) to develop electrochemical methods that mimic metabolic processes, allowing for the controlled synthesis of metabolites like sulfoxides by tuning reaction conditions based on the substrate's structure. chemrxiv.org
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Perphenazine and this compound
| Compound | Dopamine D2 Receptor | α1-Adrenergic Receptor | α2-Adrenergic Receptor | Reference(s) |
|---|---|---|---|---|
| This compound | 5.9 | 24 | 683 | caymanchem.com |
| Perphenazine | Data not specified in source | Data not specified in source | Data not specified in source |
Note: Lower Ki values indicate higher binding affinity. The data highlights the high affinity of this compound for D2 receptors.
Integration of Omics Technologies in Metabolite Profiling
Omics technologies, particularly metabolomics and lipidomics, offer a high-throughput approach to comprehensively profile the small-molecule metabolites present in a biological sample. These systems-level analyses are increasingly used to understand the metabolic consequences of antipsychotic treatment, including the disposition of perphenazine and the formation of its sulfoxide metabolite. researchgate.net
Untargeted metabolomics, often employing liquid chromatography-mass spectrometry (LC-MS), allows for the simultaneous detection of hundreds to thousands of metabolites in serum or plasma. springermedizin.denih.gov This technique has been applied to patients receiving antipsychotics like perphenazine to identify metabolic signatures associated with the treatment. springermedizin.deresearchgate.net Such studies can quantify the levels of perphenazine, this compound, and other metabolites like N-dealkylated perphenazine, while also capturing the drug's impact on endogenous metabolic pathways, such as those involving fatty acids and amino acids. nih.govresearchgate.netfrontiersin.org This integrated approach provides a holistic view of the drug's effect, linking the presence of specific metabolites like this compound to broader physiological changes. nih.gov
Development of Novel Biosensors for Perphenazine and its Sulfoxide Monitoring
The development of novel biosensors offers a promising alternative to traditional, time-consuming chromatographic methods for drug monitoring. researchgate.netresearchgate.net These devices are designed to be simple, low-cost, and highly sensitive, making them suitable for real-time analysis of drugs like perphenazine and its metabolites in physiological fluids. researchgate.netresearchgate.net
A significant area of research involves electrochemical biosensors that utilize enzymes involved in the drug's metabolism. researchgate.net For perphenazine, biosensors have been constructed by immobilizing the cytochrome P450 2D6 (CYP2D6) enzyme onto various advanced nanomaterials, such as multi-walled carbon nanotubes or graphene oxide nanosheets, which are then placed on an electrode. researchgate.netdntb.gov.uaresearchgate.net The sensor detects perphenazine by measuring the electrochemical signal generated during its enzyme-catalyzed reaction. researchgate.net These systems have demonstrated high sensitivity, with detection limits in the nanomolar range. researchgate.net
While much of the current research focuses on the parent drug, the principles can be readily adapted for the specific detection of this compound. Another approach involves using derivatizing agents to convert perphenazine into its sulfoxide, which can then be quantified using spectrophotometry, demonstrating the feasibility of sulfoxide-based detection. researchgate.net The ongoing innovation in biosensor technology is expected to lead to devices capable of selectively monitoring this compound, providing valuable tools for pharmacological studies. nih.govnih.gov
Table 3: Examples of Novel Biosensors for Perphenazine Detection
| Biosensor Platform | Detection Principle | Reported Detection Limit | Reference(s) |
|---|---|---|---|
| CYP2D6 on MWNT/IL-[TTF–TCNQ]/IL gel | Voltammetry and Amperometry | 2.05 x 10⁻⁸ M | researchgate.net |
| CYP2D6 on Graphene Oxide/Silver Nanoparticles | Electrochemical | Not specified for perphenazine | researchgate.net |
| Spectrophotometry via Sulfoxide Derivatization | UV Spectroscopy | 3.3 µg·ml⁻¹ (LOQ) | researchgate.net |
Abbreviations: MWNT (Multi-walled Carbon Nanotube), IL (Ionic Liquid), TTF-TCNQ (Tetrathiafulvalene-Tetracyanoquinodimethane), LOQ (Limit of Quantification).
Q & A
What validated spectrophotometric methods are used to quantify Perphenazine sulfoxide in pharmaceutical formulations, and how are they optimized?
Answer: The most validated method involves oxidative derivatization using diperoxyazelaic acid in acidic media to convert Perphenazine to its sulfoxide form, followed by UV spectrophotometric detection at 342 nm. Key parameters include:
- Linear range : 1–40 µg/mL (r = 0.999) with molar absorptivity of 5.45×10³ L·mol⁻¹·cm⁻¹ .
- Validation : Limits of detection (LOD) and quantification (LOQ) are 1.1 µg/mL and 3.3 µg/mL, respectively, with RSD ≤2% .
- Selectivity : Excipients do not interfere, and the method avoids laborious steps like free radical generation or palladium complexation .
- Application : Successfully tested on film-coated tablets (10 mg), showing high accuracy (Table 2 in ).
How do researchers ensure selectivity in spectrophotometric determination of Perphenazine via its sulfoxide derivative?
Answer: Selectivity is achieved through controlled oxidation kinetics and reagent choice:
- Diperoxyazelaic acid ensures complete conversion to this compound without over-oxidation to sulfone derivatives .
- Acidic medium optimization (e.g., H₂SO₄) minimizes interference from common oxidants (Ce⁴⁺, Fe³⁺) .
- Wavelength specificity : Detection at 342 nm avoids absorbance overlap with intermediates like semiquinone radicals .
What are the key considerations when designing experiments to compare chemiluminescence (CL) and spectrophotometric methods for Perphenazine analysis?
Answer: Advanced studies should address:
- Sensitivity : CL methods (e.g., using [Ru(phen)₃]²⁺/Ce(IV)) may offer lower LODs but require flow-injection systems, complicating high-throughput workflows .
- Dynamic range : Spectrophotometry covers 1–40 µg/mL, while CL methods may extend linearity but lack tablet-matrix validation .
- Cost and labor : Spectrophotometry is cheaper and faster for routine quality control, whereas CL is suited for trace serum analysis .
How does CYP2D6 polymorphism impact pharmacokinetic profiling of this compound in clinical research?
Answer: CYP2D6 governs sulfoxidation, hydroxylation, and dealkylation of Perphenazine:
- Poor metabolizers exhibit elevated Perphenazine plasma levels due to reduced sulfoxide metabolite formation, altering efficacy/toxicity ratios .
- Active metabolites : 7-hydroxyperphenazine (70% activity) and sulfoxide derivatives require quantification in pharmacokinetic models to correlate exposure with clinical outcomes (e.g., PANSS scores in schizophrenia trials) .
What USP reference standards are critical for quality control of this compound in analytical research?
Answer: USP this compound RS (Reference Standard) is essential for:
- Method calibration : Ensures accurate quantification via UV or HPLC .
- Stability protocols : Requires protection from light and airtight storage to prevent degradation .
- Cross-validation : Used alongside Perphenazine RS to confirm derivatization efficiency .
What experimental approaches characterize metabolic pathways of this compound in hepatic studies?
Answer: Advanced methodologies include:
- In vitro microsomal assays : Incubate Perphenazine with CYP2D6-expressing liver microsomes to quantify sulfoxide formation via LC-MS/MS .
- Isotope labeling : Use ³⁴S-labeled Perphenazine to track sulfoxidation kinetics and competing pathways (e.g., glucuronidation) .
- Pharmacogenomic models : Correlate CYP2D6 allele frequencies with metabolite ratios across populations .
What is the reaction mechanism for Perphenazine oxidation to its sulfoxide form, and how does this impact derivatization strategies?
Answer : The two-step mechanism involves:
Single-electron oxidation : Forms a violet semiquinone radical cation.
Second oxidation : Yields colorless this compound (Ph-SO) .
- Derivatization optimization : Excess diperoxyazelaic acid ensures complete conversion to sulfoxide, avoiding side reactions .
- Acidic conditions (pH <2) stabilize intermediates and enhance reaction reproducibility .
Tables Referenced
Table 2 : Results of Perphenazine Analysis in Film-Coated Tablets (10 mg) via Spectrophotometry
| Parameter | Value |
|---|---|
| Determined concentration | 10.0 mg ± 0.85% RSD |
| Recovery rate | 99.2–101.3% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
